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This guide provides an objective comparison of the enzymatic activities of Mixed Lineage

Leukemia 1 (MLL1) and Mixed Lineage Leukemia 2 (MLL2), two closely related histone H3

lysine 4 (H3K4) methyltransferases critical in gene regulation, development, and disease. This

document summarizes key differences in their catalytic function, regulation by core complex

components, and roles in specific signaling pathways, supported by experimental data and

detailed protocols.

Core distinctions between MLL1 and MLL2
MLL1 (also known as KMT2A) and MLL2 (KMT2B) are paralogous enzymes that play crucial,

yet non-redundant, roles in epigenetic regulation.[1][2] Both are part of large multi-protein

complexes, often referred to as COMPASS (Complex of Proteins Associated with Set1), which

are essential for their catalytic activity. The core of these complexes typically includes the

subunits WDR5, RbBP5, ASH2L, and DPY30.[3][4] While both enzymes catalyze the

methylation of H3K4, a hallmark of active chromatin, their regulation, substrate targeting, and

biological functions are distinct.[5]

A primary difference in their enzymatic regulation lies in their interaction with the core complex

components. The catalytic activity of MLL1 is critically dependent on WDR5 to bridge its

interaction with the RbBP5-ASH2L subcomplex.[2][6] In contrast, MLL2, along with MLL3 and

MLL4, can be fully activated by the RbBP5-ASH2L heterodimer alone, indicating a lesser

dependence on WDR5 for enzymatic stimulation.[6][7] This differential requirement for WDR5
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highlights a key distinction in the assembly and activation of the MLL1 and MLL2 core

complexes.

Quantitative Comparison of Enzymatic Activity
Direct quantitative comparisons of the kinetic parameters for the fully assembled MLL1 and

MLL2 core complexes are not readily available in the literature under identical conditions. The

enzymatic activity of these complexes is highly dependent on their precise subunit composition

and the nature of the histone substrate (e.g., peptides, recombinant histones, or nucleosomes).

However, studies on reconstituted complexes provide some insights into their relative activities.
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Parameter

MLL1 Core
Complex
(MLL1/WDR5/RbBP
5/ASH2L)

MLL2 Core
Complex
(MLL2/WDR5/RbBP
5/ASH2L)

Key References

Catalytic Efficiency

(kcat)

A reported kcat value

for the tetrameric

MLL1 complex is 27 ±

0.3 h⁻¹.

Comparable kcat

values under identical

conditions are not

readily available.

However, MLL2

complexes are

described as being

highly active in H3K4

methylation.

[8]

Dependence on

WDR5

High. WDR5 is

required to bridge the

interaction between

MLL1 and the RbBP5-

ASH2L subcomplex

for robust activity.

Low. MLL2 can be

fully activated by the

RbBP5-ASH2L

heterodimer, making

WDR5 dispensable for

activity regulation in

some contexts.

[2][6]

Intrinsic Activity of

SET Domain

Very low. The isolated

SET domain is a slow

H3K4

monomethyltransferas

e.

Similarly low intrinsic

activity.
[9]

Stimulation by Core

Complex

The enzymatic activity

of the MLL1 SET

domain is increased

by approximately 600-

fold in the presence of

WDR5, RbBP5,

Ash2L, and DPY-30.

The MLL2 complex is

also strongly

stimulated by its core

components.

[9]

Product Specificity The MLL1 core

complex

predominantly

MLL2 is a major

methyltransferase for

H3K4 trimethylation

[5][9]
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catalyzes mono- and

dimethylation of

H3K4.

(H3K4me3) at specific

gene promoters and

bivalent domains.

Signaling Pathways and Regulatory Networks
MLL1 and MLL2 are involved in distinct, though sometimes overlapping, signaling pathways

and regulatory networks. Their target gene specificity contributes to their unique biological

roles.

Regulation of Hox Gene Expression
Both MLL1 and MLL2 are implicated in the regulation of Hox genes, which are crucial for

embryonic development and hematopoiesis.[10][11] MLL1 directly binds to the promoters of

Hox genes, leading to H3K4 methylation and transcriptional activation.[12] The MLL1 complex,

including core components like WDR5, RbBP5, and Ash2L, is essential for maintaining Hox

gene expression.[13] While MLL2 can also target Hox loci, MLL1 appears to have a more

predominant role in the H3K4 methylation of a subset of these genes.[10]
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MLL1/MLL2 in Hox Gene Regulation

MLL1/MLL2 Core Complex
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Histone H3

Transcriptional Activation
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Caption: MLL1 and MLL2 complexes regulate Hox gene expression via H3K4 methylation.

Retinoic Acid Signaling Pathway
MLL2 has been shown to play a significant role in the retinoic acid (RA) signaling pathway by

promoting the transcription of RA-responsive genes.[1][14] Upon activation by retinoic acid, the

retinoic acid receptor (RAR) recruits coactivators, including the MLL2 complex, to the
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promoters of target genes. MLL2 then catalyzes H3K4 methylation, leading to an open

chromatin state and enhanced transcription of genes like ASB2.

MLL2 in Retinoic Acid Signaling

Retinoic Acid

Retinoic Acid
Receptor (RAR)

 activates

RA Response Element
(RARE) in DNA
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Target Gene
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Caption: MLL2 is a key coactivator in the retinoic acid signaling pathway.

Experimental Protocols
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In Vitro Histone Methyltransferase (HMT) Assay
(Radioactive Filter Binding)
This protocol is adapted from standard methods for measuring HMT activity using a radioactive

methyl donor.

Materials:

Purified MLL1 or MLL2 complex (or individual components for reconstitution)

Histone H3 peptide (e.g., residues 1-21) or recombinant histone H3 as substrate

S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

P81 phosphocellulose filter paper

Scintillation fluid

Scintillation counter

Wash buffer (e.g., 100 mM sodium carbonate, pH 8.5)

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the HMT reaction mixture on ice. A typical

25 µL reaction includes:

5 µL of 5x HMT assay buffer

Enzyme (e.g., 100 nM of the MLL complex)

Substrate (e.g., 1 µg of histone H3 peptide)

1 µL of [³H]SAM (1 µCi)

Nuclease-free water to a final volume of 25 µL
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Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stopping the Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter

paper.

Washing:

Allow the filter paper to air dry for 5-10 minutes.

Wash the filter papers three times for 5 minutes each in a beaker with gentle agitation

using the wash buffer. This removes unincorporated [³H]SAM.

Drying: Briefly rinse the filter papers with acetone and let them air dry completely.

Scintillation Counting: Place the dry filter paper into a scintillation vial, add scintillation fluid,

and measure the incorporated radioactivity using a scintillation counter.

Experimental Workflow for Comparing MLL1 and MLL2
Activity
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Workflow for HMT Activity Assay

Start

Reconstitute MLL1 and MLL2
Core Complexes

Prepare HMT Reaction Mixtures
(Enzyme, Substrate, [3H]SAM)

Incubate at 30°C

Spot Reactions onto
P81 Filter Paper

Wash Filters to Remove
Unincorporated [3H]SAM

Scintillation Counting

Data Analysis
(Calculate specific activity, Km, kcat)

End

Click to download full resolution via product page

Caption: A generalized workflow for the in vitro histone methyltransferase assay.
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Conclusion
In summary, while MLL1 and MLL2 are both H3K4 methyltransferases, they exhibit significant

differences in their enzymatic regulation, particularly in their dependence on the WDR5 subunit

of the core complex. MLL1 shows a strong requirement for WDR5 for its activity, whereas MLL2

can be robustly activated by the RbBP5-ASH2L subcomplex alone. These biochemical

distinctions likely contribute to their specialized roles in regulating distinct sets of target genes,

such as those in the Hox clusters and retinoic acid signaling pathways, ultimately leading to

their non-redundant functions in development and disease. Further quantitative kinetic studies

on the fully assembled complexes with various substrates will be invaluable in fully elucidating

the nuances of their enzymatic activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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